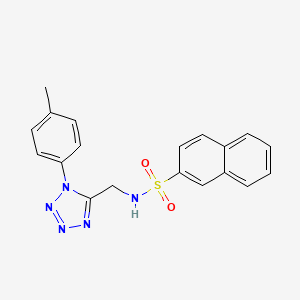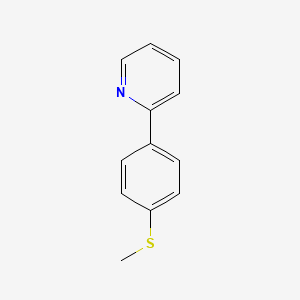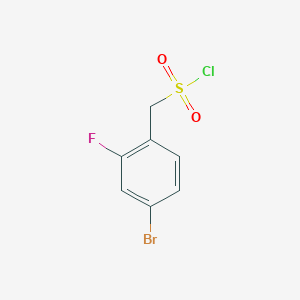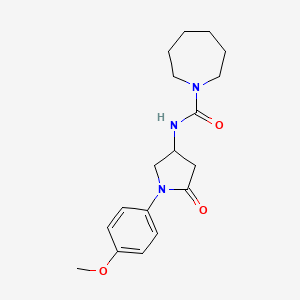
N-((1-(p-tolyl)-1H-tetrazol-5-yl)methyl)naphthalene-2-sulfonamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Synthesis Analysis
The synthesis of this compound involves several steps. Initially, 1-arylhydrazinecarbonitriles react with 2-chloro-4,5-dihydro-1H-imidazole to yield 7-(4,5-dihydro-1H-imidazol-2-yl)-2-aryl-6,7-dihydro-2H-imidazo[2,1-c][1,2,4]triazol-3(5H)-imines. These intermediates are then further converted into amides, sulfonamides, ureas, and thioureas .
Molecular Structure Analysis
The molecular structure of N-((1-(p-tolyl)-1H-tetrazol-5-yl)methyl)naphthalene-2-sulfonamide consists of a naphthalene core with a sulfonamide group and a tetrazole ring attached. The detailed structure can be visualized using spectroscopic techniques such as IR and NMR. Single-crystal X-ray analyses confirm the structures of related derivatives .
Physical and Chemical Properties Analysis
Applications De Recherche Scientifique
Molecular Structure and Theoretical Analysis
N-((1-(p-tolyl)-1H-tetrazol-5-yl)methyl)naphthalene-2-sulfonamide and its derivatives have been subjects of intense research due to their complex molecular structures and potential applications. For instance, a sulfonamide compound closely related to the query, 4-methyl-N-(naphthalene-1-yl)benzene sulfonamide, was synthesized and characterized through various methods such as FTIR, NMR, X-ray diffraction, and thermal analysis. Theoretical analysis using Density Functional Theory (DFT) further provided insights into the molecular geometry, vibrational frequencies, atomic charges, frontier molecular orbitals, and molecular electrostatic potential of the compound, revealing intricate details about its stability and charge transfer mechanisms (Sarojini et al., 2012).
Molecular Imaging and Drug Monitoring
A derivative of the compound, 2-(5-(dimethylamino)naphthalene-1-sulfonamido)-2-(fluoromethyl)butanoic acid (NST732), part of the ApoSense family of compounds, shows promise in molecular imaging. Its ability for selective targeting, binding, and accumulation within cells undergoing apoptosis makes it suitable for monitoring antiapoptotic drug treatments. It also plays a role in blood clotting. The synthesis of its fluorine-18-radiolabeled analog aims at facilitating positron emission tomography studies, enhancing the capacity for detailed imaging (Basuli et al., 2012).
Sensing and Bioimaging Applications
A naphthalene-based sulfonamide Schiff base was discovered as a fluorescence turn-on probe for the selective detection of Al3+ ions. The probe showed a significant fluorescence enhancement in the presence of Al3+ and was effective for intracellular detection in cultured cells. Its antimicrobial activity and nonmutagenicity underscore its potential in biological sensing and imaging applications (Mondal et al., 2015).
Molecular Synthesis for PET Imaging
Carbon-11 labeled naphthalene-sulfonamides have been synthesized for PET imaging of human CCR8, a target relevant in the context of cancer and inflammatory diseases. The compounds showed potential as PET agents, offering insights into molecular processes within the human body (Wang et al., 2008).
Magnetic Anisotropy in Coordination Compounds
Research on cobalt(ii)-sulfonamide complexes provided insights into the relationship between magnetic anisotropy and coordination geometry. This study highlighted how geometric variations in coordination compounds can influence their magnetic properties, which is crucial for applications in magnetic materials and spintronics (Wu et al., 2019).
Propriétés
IUPAC Name |
N-[[1-(4-methylphenyl)tetrazol-5-yl]methyl]naphthalene-2-sulfonamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H17N5O2S/c1-14-6-9-17(10-7-14)24-19(21-22-23-24)13-20-27(25,26)18-11-8-15-4-2-3-5-16(15)12-18/h2-12,20H,13H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZGGRVDRMVDKWLT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)N2C(=NN=N2)CNS(=O)(=O)C3=CC4=CC=CC=C4C=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H17N5O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
379.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![2-({3-[(2H-1,3-benzodioxol-5-yl)methyl]-6-(morpholin-4-yl)-4-oxo-3,4-dihydroquinazolin-2-yl}sulfanyl)-N-(4-ethoxyphenyl)acetamide](/img/structure/B2571941.png)
![7-benzyl-1,3-dimethyl-8-[(2E)-2-(1-phenylethylidene)hydrazin-1-yl]-2,3,6,7-tetrahydro-1H-purine-2,6-dione](/img/structure/B2571942.png)
![6-(3-Chloro-4-methoxyphenyl)-2-(3-hydroxypropyl)-4,7,8-trimethylpurino[7,8-a]imidazole-1,3-dione](/img/structure/B2571945.png)
![4-[1-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)ethyl]oxane-4-carboxylic acid](/img/structure/B2571946.png)

![(4-(4-Fluorobenzo[d]thiazol-2-yl)piperazin-1-yl)(1-(thiophen-2-ylsulfonyl)pyrrolidin-2-yl)methanone](/img/structure/B2571950.png)
![2-{[1-(1,3-Benzothiazole-6-carbonyl)azetidin-3-yl]methyl}-6-methyl-2,3-dihydropyridazin-3-one](/img/structure/B2571953.png)
![N1-benzyl-N2-(2-oxo-2,4,5,6-tetrahydro-1H-pyrrolo[3,2,1-ij]quinolin-8-yl)oxalamide](/img/structure/B2571955.png)
![3-(2-fluorobenzyl)-8-(4-methoxyphenyl)-1,6,7-trimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2571958.png)


![N-(4,5-dichlorobenzo[d]thiazol-2-yl)-1,5-dimethyl-1H-pyrazole-3-carboxamide](/img/structure/B2571961.png)


